The compound "3-Pyridineethanol, beta-methyl-(9CI)" is a derivative of pyridine, a heterocyclic aromatic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their diverse biological activities and are often used in the development of new pharmacological agents. The biological significance of pyridine and its derivatives is highlighted by their presence in various compounds with medicinal properties, including vitamins such as pyridoxamine (PM)2.
Pyridine derivatives exhibit a broad spectrum of pharmacological properties due to their structural versatility. For instance, pyrrolo[3,4-c]pyridine derivatives have been extensively studied for their analgesic and sedative effects. These compounds have shown potential in treating diseases of the nervous and immune systems, and they also possess antidiabetic, antimycobacterial, antiviral, and antitumor activities1. Pyridoxamine, another pyridine derivative, has been investigated for its therapeutic effects in diabetic nephropathy. The mechanism of action of PM is believed to involve the scavenging of reactive carbonyl species (RCS), which are elevated in diabetic conditions. PM has been shown to protect proteins from damage by RCS like 3-deoxyglucosone (3-DG), thereby preserving renal cell-matrix interactions that are crucial for kidney function2.
The applications of pyridine derivatives span across multiple fields, primarily in medicine. Pyrrolo[3,4-c]pyridine derivatives are being developed for their potential use in treating a variety of diseases, including those affecting the nervous and immune systems. Their antidiabetic properties are particularly noteworthy, as they could lead to new treatments for diabetes-related complications1. Pyridoxamine has already progressed to phase II clinical trials for diabetic nephropathy, demonstrating its potential as a drug candidate. Its ability to protect against RCS-induced protein damage suggests that it could be beneficial in managing the complications of diabetes2. Additionally, pyridine derivatives have been synthesized for use as anti-asthma agents, exemplified by the synthesis of 9-methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-one, which has clinical applications3.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: